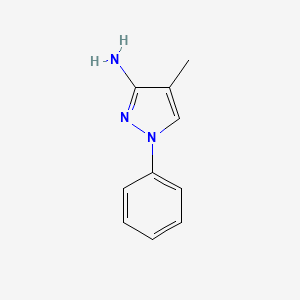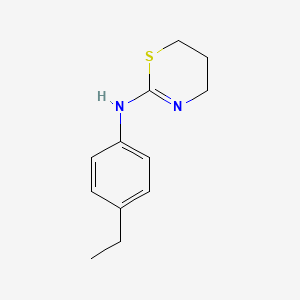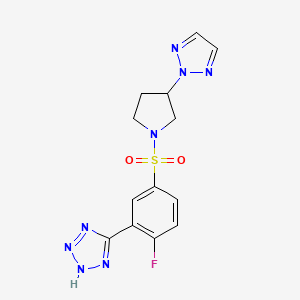![molecular formula C18H14N2O4 B2451572 N-(3-(苯并[d]恶唑-2-基)苯基)-5,6-二氢-1,4-二恶英-2-甲酰胺 CAS No. 864938-13-6](/img/structure/B2451572.png)
N-(3-(苯并[d]恶唑-2-基)苯基)-5,6-二氢-1,4-二恶英-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a phenyl group, and a dihydrodioxine ring
科学研究应用
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
作用机制
Target of Action
The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, is a novel carboxamide compound containing a benzoxazole motif . The primary targets of this compound are GABA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its targets, the GABA receptors, by binding to them This binding can inhibit the receptors, leading to changes in the transmission of nerve signals
Biochemical Pathways
The compound affects the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing neuronal excitability. By targeting GABA receptors, the compound can influence this pathway and its downstream effects.
Result of Action
The compound exhibits significant insecticidal activity against Mythimna separata . This suggests that the compound’s action at the molecular and cellular level results in the death of these insects.
生化分析
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, and inhibition of hepatitis C virus
Cellular Effects
The cellular effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide are not well-studied. Benzoxazole derivatives have shown potential in influencing cell function. For instance, some benzoxazole compounds have demonstrated anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
Benzoxazole derivatives have been associated with various molecular interactions, including binding interactions with biomolecules and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common method involves the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
Chlorzoxazone: A muscle relaxant with a benzoxazole core.
Tafamidis: Used to treat transthyretin amyloidosis.
Flunoxaprofen: An anti-inflammatory drug.
Uniqueness
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(16-11-22-8-9-23-16)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-15(14)24-18/h1-7,10-11H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAGKFORBIKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
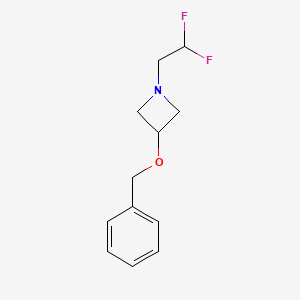
![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)
![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)
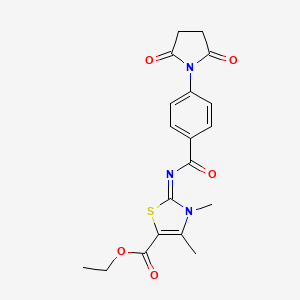
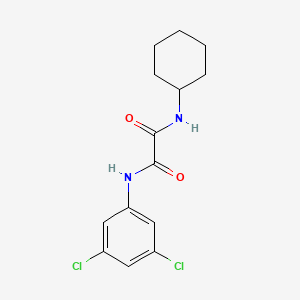
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)
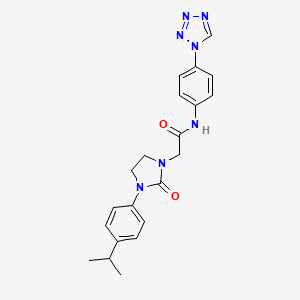
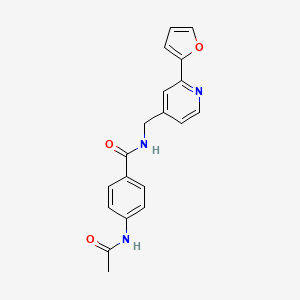

![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)
![3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2451505.png)
